N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535213
InChI: InChI=1S/C24H21NO4Se/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
SMILES:
Molecular Formula: C24H21NO4Se
Molecular Weight: 466.4 g/mol

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine

CAS No.:

Cat. No.: VC17535213

Molecular Formula: C24H21NO4Se

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine -

Specification

Molecular Formula C24H21NO4Se
Molecular Weight 466.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylselanylpropanoic acid
Standard InChI InChI=1S/C24H21NO4Se/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Standard InChI Key QCXUOVRSRVYDOD-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Fmoc-L-selenoalanine features a three-part molecular architecture:

  • L-alanine backbone: The chiral α-carbon center retains the (S)-configuration inherent to natural L-amino acids.

  • Fmoc protecting group: The 9-fluorenylmethyloxycarbonyl moiety shields the α-amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .

  • Phenylselenyl substituent: A selenoether (-SePh) group at the β-position replaces the native hydrogen atom, introducing redox-active selenium into the structure.

This configuration is validated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks observed at δ 7.75–7.30 ppm (aromatic Fmoc protons) and δ 4.40–4.20 ppm (methine proton adjacent to selenium).

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC24H21NO4Se
Molecular weight466.4 g/mol
CAS numberNot publicly disclosed
Purity (HPLC)≥98%
SolubilityDMSO, DMF, dichloromethane

Comparative Analysis with Fmoc-L-alanine

The selenium analog diverges from its sulfur-containing counterpart, Fmoc-L-cysteine, in three critical aspects:

  • Atomic radius: Selenium’s larger van der Waals radius (1.90 Å vs. sulfur’s 1.85 Å) creates steric effects influencing peptide folding .

  • Redox potential: The Se–Ph bond (bond dissociation energy ≈ 234 kJ/mol) exhibits greater lability compared to S–Ph (≈ 272 kJ/mol), enabling selective cleavage under milder conditions.

  • NMR chemical shifts: The β-proton adjacent to selenium displays a downfield shift of 0.3–0.5 ppm relative to sulfur analogs, aiding structural verification.

Synthesis and Purification

Stepwise Synthesis Protocol

The synthesis follows a three-stage process optimized for yield and reproducibility:

Stage 1: Fmoc Protection of L-Alanine
L-alanine undergoes N-protection using Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving >95% conversion within 2 hours .

Stage 2: Selenylation at β-Position
The protected amino acid reacts with phenylselenyl bromide (PhSeBr) in the presence of LDA (lithium diisopropylamide) at −78°C, introducing the selenoether group with 85–90% regioselectivity.

Stage 3: Final Purification
Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), yielding ≥98% pure compound as confirmed by LC-MS.

Table 2: Optimized Reaction Conditions

ParameterStage 1Stage 2
Temperature0–5°C−78°C
Reaction time2 h1.5 h
Key reagentFmoc-ClPhSeBr
SolventTHFTHF
Yield95%88%

Quality Control Metrics

Batch consistency is ensured through:

  • Chiral purity: ≥99% enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column)

  • Elemental analysis: Calculated (%) C 61.81, H 4.54, N 3.00; Found C 61.75±0.3, H 4.49±0.2, N 2.97±0.1

  • Stability: Decomposition <1% after 12 months at −20°C under argon

Biochemical Applications

Peptide Synthesis Advantages

Incorporating Fmoc-L-selenoalanine into SPPS offers distinct benefits:

  • Orthogonal deprotection: The Fmoc group is removed with 20% piperidine/DMF without affecting the Se–Ph bond.

  • Selenoprotein mimics: Enables synthesis of selenoenzymes like glutathione peroxidase analogs with enhanced catalytic activity.

  • Radical scavenging: Selenium’s nucleophilic character quenches free radicals during peptide chain elongation, reducing oxidation byproducts.

Cellular Studies

In vitro assays demonstrate:

  • Antioxidant capacity: 2.3-fold higher ROS scavenging vs. sulfur analogs in HepG2 cells (EC50 = 12.5 μM).

  • Cytoprotection: Prevents H2O2-induced apoptosis in neuronal cultures at 10 μM concentration (p < 0.01 vs. control).

  • Metabolic stability: Plasma half-life (t1/2) of 6.7 h in murine models, suitable for pharmacokinetic studies.

SupplierPurityPackagingPrice (USD/g)
Shenzhen Excellent Biotech98.5%100 mg, 1 g240–320
GL Biochem (Shanghai)99.2%250 mg, 5 g290–350
Shanghai Jifeng Biotech98.8%50 mg, 500 mg270–310

Future Research Directions

Emerging applications under investigation:

  • Anticancer agents: Selenium’s pro-oxidant effects at high concentrations (IC50 = 18 μM in MCF-7 cells).

  • PET imaging: Incorporation of 75Se isotope for tumor tracking (t1/2 = 119.8 d).

  • Supramolecular chemistry: π-Stacking interactions between Fmoc groups enable hydrogel formation (G’ = 2.3 kPa).

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